molecular formula C13H12BrN B12998186 4-(4-Bromobenzyl)aniline

4-(4-Bromobenzyl)aniline

Cat. No.: B12998186
M. Wt: 262.14 g/mol
InChI Key: XUFJQEYXAZXANK-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)aniline is an organobromine compound featuring a bromobenzyl group attached to the para position of an aniline moiety. The compound crystallizes in a triclinic P-1 space group with unit cell parameters $ a = 5.7880 \, \text{Å}, b = 9.8913 \, \text{Å}, c = 14.5951 \, \text{Å} $, stabilized by intermolecular hydrogen bonds, π-π stacking, and C-Br···π interactions . Its synthesis involves reducing 4,4′-diselanediyldianiline followed by reaction with bromo-4-(bromomethyl)benzene, yielding 85–91% under optimized conditions .

Hirshfeld surface analysis and DFT studies highlight reactive sites, with the bromine atom contributing to electrophilic character .

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]aniline

InChI

InChI=1S/C13H12BrN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2

InChI Key

XUFJQEYXAZXANK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromobenzyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4,4’-(1,2-diselandiyl)dianiline with sodium borohydride (NaBH4), followed by a nucleophilic substitution reaction with 4-(4-bromobenzyl)selanyl)aniline . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(4-Bromobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(4-Bromobenzyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-((4-Bromobenzyl)selanyl)aniline

  • Structural Differences : Incorporates a selenium atom instead of a methylene group, enhancing redox activity.
  • Synthesis : Synthesized in 85–91% yield via sodium borohydride reduction and subsequent bromobenzylation .
  • Crystal Packing: Exhibits stronger intermolecular interactions (Br···Br, Se···H) compared to the parent compound, leading to higher thermal stability (mp 156–158°C vs. lower for non-selenium analogs) .
  • Bioactivity : Demonstrates superior antiapoptotic effects and redox modulation, attributed to selenium’s antioxidant properties .

4-[(4-Bromophenyl)sulfanylmethyl]aniline

  • Structural Differences : Sulfur replaces selenium, altering electronic properties.
  • Safety : Higher acute toxicity (GHS hazard warnings) compared to selenium analogs, likely due to sulfur’s lower biocompatibility .
  • Reactivity : Less effective in redox assays, as sulfur has lower polarizability than selenium .

N-(1-(4-Bromophenyl)-2-methylallyl)aniline (19b)

  • Synthesis: Achieved via hydroaminoalkylation of propadiene with 90% yield and 93:7 regioselectivity (branched:linear) .
  • Applications: Used in allylic amination reactions, contrasting with 4-(4-Bromobenzyl)aniline’s role in organoselenium chemistry .

4-Fluoro-N-(4-hydroxybenzylidene)aniline

  • Structural Differences: Schiff base with an imine bridge, leading to non-planar geometry (50.52° dihedral angle) .
  • Properties : Reduced intermolecular stacking vs. bromobenzyl analogs, resulting in lower melting points and solubility in polar solvents .

4-Bromo-2-(phenylmethyl)aniline (Positional Isomer)

  • Structural Differences : Benzyl group at the 2-position instead of 4, altering steric and electronic effects.
  • Synthesis : Lower yields reported (exact data unavailable), likely due to steric hindrance during benzylation .
  • Reactivity : Reduced electrophilic substitution activity compared to the para isomer .

Research Findings and Implications

  • Electronic Effects : Selenium and sulfur analogs exhibit distinct redox behaviors due to differences in electronegativity and polarizability. Selenium derivatives show enhanced bioactivity .
  • Crystal Engineering : Bromine’s role in C-Br···π interactions stabilizes crystal packing, critical for designing materials with tailored melting points .
  • Synthetic Efficiency : Para-substituted derivatives generally achieve higher yields than ortho isomers due to reduced steric hindrance .

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